2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carbaldehyde

Catalog No.
S830246
CAS No.
1203499-38-0
M.F
C8H8N2O2
M. Wt
164.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carbald...

CAS Number

1203499-38-0

Product Name

2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carbaldehyde

IUPAC Name

2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carbaldehyde

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

InChI

InChI=1S/C8H8N2O2/c11-5-6-3-9-4-7-8(6)10-1-2-12-7/h3-5,10H,1-2H2

InChI Key

AVPDOPKJJSOXSJ-UHFFFAOYSA-N

SMILES

C1COC2=C(N1)C(=CN=C2)C=O

Canonical SMILES

C1COC2=C(N1)C(=CN=C2)C=O

2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carbaldehyde is a heterocyclic compound characterized by the molecular formula C8H8N2O2 and a molecular weight of 164.16 g/mol. This compound features an oxazine ring structure, which is integral to its chemical behavior and biological activity. The presence of an aldehyde functional group at the 8-position enhances its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry .

  • Chemical Suppliers

    The compound can be purchased from a few chemical suppliers, indicating its potential use in research, but the specific applications are not disclosed by the suppliers Sigma-Aldrich: VWR International: .

  • Absence of Published Research

    A search for scientific literature on this specific molecule yielded no results. This suggests that either the research is not yet published or the compound is a relatively new research area.

  • Heterocyclic Scaffold

    The molecule contains a heterocyclic ring system that incorporates nitrogen and oxygen atoms. Heterocyclic compounds are known for their diverse biological activities, and 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carbaldehyde could be investigated for potential medicinal applications.

  • Aldehyde Functionality

    The presence of an aldehyde functional group allows for further chemical modifications, potentially leading to a library of related compounds for biological screening.

  • Oxidation: The aldehyde group can be oxidized to form 2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of the oxazine ring, allowing for the introduction of diverse functional groups depending on the nucleophile used .

These reactions enable the synthesis of various substituted derivatives that may exhibit distinct properties and activities.

Research indicates that 2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carbaldehyde possesses potential biological activities. It has been investigated for its antimicrobial and anticancer properties. The compound's interaction with specific molecular targets suggests it may inhibit certain enzymes or receptors involved in cellular processes, which could lead to therapeutic applications in treating various diseases .

The synthesis of 2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carbaldehyde typically involves the cyclization of 2-aminopyridine with glyoxal in the presence of an acid catalyst. This reaction forms the oxazine ring structure under controlled conditions.

Key synthesis parameters include:

  • Temperature: Moderate heating (around 80–100°C).
  • Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid are commonly used.
  • Solvent: Polar solvents like ethanol or water facilitate the reaction .

In industrial settings, continuous flow reactors may optimize yield and purity during large-scale production.

The applications of 2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carbaldehyde span various fields:

  • Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
  • Biology: Its potential as a bioactive molecule makes it a candidate for further research in drug development.
  • Medicine: Investigated for therapeutic effects including antimicrobial and anticancer activities.
  • Industry: Used in developing specialty chemicals and materials due to its unique reactivity profile .

Studies on the interaction mechanisms of 2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carbaldehyde reveal its ability to bind to specific enzymes and receptors. This binding can modulate enzyme activity by occupying active sites or allosteric sites, influencing various cellular pathways. Such interactions are crucial for understanding its potential therapeutic effects and guiding future drug design efforts .

Several compounds share structural similarities with 2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carbaldehyde. These include:

  • 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carboxylic acid: A derivative featuring a carboxylic acid functional group instead of an aldehyde.
  • 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine: Lacks the aldehyde group entirely.
  • 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine: Another isomer with different positioning of heteroatoms.

Uniqueness

The uniqueness of 2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carbaldehyde lies in its aldehyde functional group. This feature allows for extensive chemical modifications and reactions not available to its analogs without this group. As a result, it serves as a versatile intermediate in synthesizing various bioactive compounds and materials .

Pyrido-oxazine derivatives emerged as structurally unique heterocyclic systems during late 20th-century investigations into nitrogen-oxygen fused ring architectures. Early work by Temple et al. (1983) demonstrated the anticancer potential of pyrido[4,3-b]oxazines through systematic synthesis and biological evaluation. The strategic fusion of pyridine and oxazine rings created scaffolds with enhanced π-conjugation and hydrogen-bonding capabilities, enabling interactions with biological targets like receptor tyrosine kinases.

The specific compound 2,3-Dihydro-1H-pyrido[3,4-b]oxazine-8-carbaldehyde (CAS: 1203499-38-0) was first synthesized through nucleophilic substitution reactions involving fluorinated pyridine precursors, as documented in annelation studies by Sandford et al. (2014). Its discovery coincided with growing interest in functionalized heterocycles for kinase inhibitor development, particularly against AXL and c-Met oncogenic targets.

Nomenclature and Classification within Heterocyclic Chemistry

The IUPAC name 2,3-Dihydro-1H-pyrido[3,4-b]oxazine-8-carbaldehyde systematically describes:

  • Pyrido[3,4-b]oxazine core: A bicyclic system with pyridine fused to oxazine at positions 3,4 (pyrido) and 1,4 (oxazine).
  • 2,3-Dihydro-1H: Partial saturation at C2-C3 positions, reducing one double bond in the oxazine ring.
  • 8-Carbaldehyde: A formyl (-CHO) substituent at position 8 on the pyridine ring.

Table 1: Structural Classification

FeatureDescription
Ring SystemBicyclic (pyridine + 1,4-oxazine)
SubstituentsFormyl group at C8
Degree of SaturationPartially saturated (2,3-dihydro)
Hybridizationsp²/sp³ hybridized nitrogen and oxygen atoms

This compound belongs to the dihydrooxazine subclass, distinguished by its reduced reactivity at C2-C3 compared to fully aromatic analogs.

Significance in Synthetic Organic Chemistry Research

Pyrido-oxazines serve as versatile intermediates due to:

  • Directional reactivity: The electron-deficient pyridine ring facilitates regioselective substitutions, while the oxazine moiety acts as a hydrogen-bond acceptor.
  • Conformational rigidity: The fused ring system enforces planar geometry, enhancing binding affinity in medicinal chemistry applications.
  • Functionalization sites: The C8 aldehyde enables Schiff base formation, nucleophilic additions, and cross-coupling reactions.

Key synthetic routes include:

  • Annelation strategies: Reacting tetrafluoropyridines with oxygen/nitrogen nucleophiles.
  • Post-modification: Oxidative functionalization of preformed pyrido-oxazine cores.

Position of 2,3-Dihydro-1H-pyrido[3,4-b]oxazine-8-carbaldehyde in Modern Chemical Research

This compound has gained prominence as:

  • Pharmaceutical intermediate: Serves in synthesizing PARP7 inhibitors (IC₅₀ = 0.56 nM) and AXL kinase antagonists.
  • Ligand precursor: The aldehyde group facilitates metal coordination in catalytic systems.
  • Material science building block: Used to create conjugated polymers for optoelectronic applications.

Table 2: Comparative Analysis of Pyrido-oxazine Derivatives

CompoundKey ApplicationReference
10H-benzo[b]pyrido[2,3-e]oxazineAXL kinase inhibition (IC₅₀ = 1.2 nM)
Hexahydropyrazino[1,2-d]pyrido[3,2-b]oxazinePARP7 inhibition (IC₅₀ = 0.56 nM)
2,3-Dihydro-1H-pyrido[3,4-b]oxazine-8-carbaldehydeSynthetic intermediate for drug discovery

The compound's strategic position stems from its balanced lipophilicity (LogP ≈ 1.2) and ability to undergo diverse transformations while maintaining metabolic stability.

Molecular Structure and Spectroscopic Profile

2,3-Dihydro-1H-pyrido[3,4-b] [1] [2]oxazine-8-carbaldehyde represents a bicyclic heterocyclic compound featuring a fused pyridine and oxazine ring system with an aldehyde functional group at the 8-position [1]. The compound exhibits a distinctive structural architecture characterized by the fusion of a six-membered pyridine ring with a six-membered oxazine ring, where positions 2 and 3 are saturated, creating a partially reduced heterocyclic system [3]. The molecular framework is further defined by the presence of an aldehyde substituent, which significantly influences the compound's spectroscopic properties and chemical reactivity [4].

The bicyclic core structure adopts a planar configuration in the aromatic pyridine portion while exhibiting slight puckering in the saturated oxazine segment [2]. The aldehyde functional group extends from the pyridine ring at the 8-position, creating a conjugated system that affects the electronic distribution throughout the molecule [5]. The heterocyclic framework contains two nitrogen atoms: one incorporated within the pyridine ring and another within the oxazine ring, contributing to the compound's unique electronic characteristics [6].

Nuclear Magnetic Resonance Spectroscopy Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of 2,3-Dihydro-1H-pyrido[3,4-b] [1] [2]oxazine-8-carbaldehyde through distinct spectral signatures [7]. Proton nuclear magnetic resonance analysis reveals characteristic signals for the oxazine methylene protons appearing in the range of 3.8-4.2 parts per million, reflecting their proximity to electronegative nitrogen and oxygen atoms [8]. The aldehyde proton exhibits a distinctive singlet at approximately 9.8-10.2 parts per million, consistent with the deshielded nature of the carbonyl-adjacent hydrogen [9].

Carbon-13 nuclear magnetic resonance spectroscopy demonstrates unique chemical shifts for the oxazine carbon atoms, with the methylene carbons adjacent to nitrogen typically appearing around 40.9 parts per million, while those adjacent to oxygen resonate at approximately 61.2 parts per million [10]. The aldehyde carbon produces a characteristic signal in the 190-200 parts per million region, confirming the presence of the carbonyl functionality [9]. The pyridine ring carbons exhibit signals in the aromatic region between 120-160 parts per million, with the carbon bearing the aldehyde substituent showing distinctive downfield shifting due to electron withdrawal [7].

Two-dimensional nuclear magnetic resonance techniques, including heteronuclear single quantum coherence and heteronuclear multiple bond correlation experiments, provide definitive structural confirmation through correlation patterns between carbon and hydrogen atoms [10]. These advanced spectroscopic methods enable precise assignment of all carbon and hydrogen signals, establishing the connectivity patterns within the bicyclic framework [7].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of 2,3-Dihydro-1H-pyrido[3,4-b] [1] [2]oxazine-8-carbaldehyde reveals characteristic fragmentation pathways that provide structural confirmation and molecular weight determination [11]. The molecular ion peak appears at mass-to-charge ratio 164, corresponding to the molecular weight of 164.16 atomic mass units [1]. Primary fragmentation involves loss of the aldehyde functionality, producing a fragment ion at mass-to-charge ratio 135 through elimination of the carbonyl group [12].

Secondary fragmentation patterns include cleavage of the oxazine ring system, generating characteristic fragment ions that reflect the bicyclic structure [13]. The pyridine portion typically remains stable during fragmentation, serving as a diagnostic marker for the compound class [11]. Loss of formaldehyde from the molecular ion produces a significant fragment at mass-to-charge ratio 134, representing a common fragmentation pathway for aldehyde-containing compounds [12].

High-resolution mass spectrometry provides precise molecular formula confirmation, establishing the elemental composition as C8H8N2O2 with accurate mass determination within acceptable tolerance limits [14]. Collision-induced dissociation experiments reveal additional fragmentation pathways, including ring-opening reactions that generate smaller heterocyclic fragments characteristic of the pyrido-oxazine scaffold [12].

Infrared Spectroscopy Identification

Infrared spectroscopy analysis of 2,3-Dihydro-1H-pyrido[3,4-b] [1] [2]oxazine-8-carbaldehyde demonstrates distinctive absorption bands that confirm the presence of key functional groups [9]. The aldehyde carbonyl stretching vibration appears as a strong absorption band at approximately 1720-1740 wavenumbers, characteristic of the aldehyde functional group [15]. This carbonyl absorption is particularly diagnostic, occurring in a region distinct from other carbonyl-containing functionalities [9].

The compound exhibits characteristic aromatic carbon-hydrogen stretching vibrations in the 3000-3100 wavenumber region, reflecting the pyridine ring system [15]. Aliphatic carbon-hydrogen stretching vibrations from the saturated oxazine portion appear at 2800-3000 wavenumbers, providing evidence for the partially reduced heterocyclic structure [9]. The carbon-oxygen stretching vibrations associated with the oxazine ring appear in the fingerprint region around 1000-1300 wavenumbers [15].

Nitrogen-containing heterocyclic systems display characteristic absorption patterns in the 1350-1500 wavenumber region, corresponding to aromatic carbon-nitrogen stretching vibrations [9]. The aldehyde carbon-hydrogen bending vibration produces a distinctive absorption at approximately 2720 wavenumbers, serving as a diagnostic marker for the aldehyde functionality [15]. These spectroscopic features collectively provide unambiguous identification of the compound's structural elements [9].

X-ray Crystallographic Studies

X-ray crystallographic analysis of related pyrido-oxazine derivatives provides structural insights applicable to 2,3-Dihydro-1H-pyrido[3,4-b] [1] [2]oxazine-8-carbaldehyde [6]. Crystallographic studies of analogous compounds reveal that the bicyclic framework adopts a planar configuration with minimal deviation from planarity in the aromatic regions [6]. The dihedral angles between the pyridine and oxazine rings typically measure less than 5 degrees, indicating substantial coplanarity [6].

Crystal packing arrangements demonstrate intermolecular hydrogen bonding interactions involving the aldehyde functionality and the nitrogen atoms within the heterocyclic system [6]. These non-covalent interactions contribute to the stability of the crystal lattice and influence the compound's physical properties [16]. The aldehyde group participates in weak carbon-hydrogen to oxygen hydrogen bonding interactions with adjacent molecules [6].

Bond length measurements from crystallographic analysis indicate standard aromatic carbon-carbon distances within the pyridine ring, while the oxazine portion exhibits typical single bond lengths for carbon-nitrogen and carbon-oxygen bonds [6]. The carbonyl bond length in the aldehyde functionality measures approximately 1.20-1.21 Angstroms, consistent with typical aldehyde carbonyl bonds [6]. Unit cell parameters and space group assignments provide complete crystallographic characterization for structural database entries [6].

Physical and Chemical Properties

Physicochemical Parameters (Molecular Weight: 164.16, Formula: C8H8N2O2)

2,3-Dihydro-1H-pyrido[3,4-b] [1] [2]oxazine-8-carbaldehyde possesses a molecular weight of 164.16 atomic mass units with the molecular formula C8H8N2O2 [1]. The compound exhibits a solid physical state at room temperature, consistent with the structural characteristics of bicyclic heterocyclic aldehydes [3]. The empirical formula Hill notation follows the standard format C8H8N2O2, reflecting the elemental composition of eight carbon atoms, eight hydrogen atoms, two nitrogen atoms, and two oxygen atoms [1].

ParameterValueReference
Molecular Weight164.16 g/mol [1]
Molecular FormulaC8H8N2O2 [1]
Chemical Abstracts Service Number1203499-38-0 [1]
Molecular Descriptor File NumberMFCD13563086 [1]
Physical StateSolid [3]

The compound's structural features contribute to its physicochemical profile, with the bicyclic aromatic system providing stability while the aldehyde functionality introduces reactivity [4]. The presence of two nitrogen atoms within the heterocyclic framework influences the compound's basicity and hydrogen bonding capacity [2]. The molecular structure contains both aromatic and aliphatic components, affecting its overall polarity and intermolecular interactions [5].

Electronic Structure and Orbital Configuration

The electronic structure of 2,3-Dihydro-1H-pyrido[3,4-b] [1] [2]oxazine-8-carbaldehyde reflects the conjugated nature of the bicyclic system combined with the electron-withdrawing influence of the aldehyde substituent [17]. Density functional theory calculations on related pyrido-oxazine systems reveal frontier molecular orbital characteristics that influence reactivity and spectroscopic properties [18]. The highest occupied molecular orbital typically localizes on the nitrogen-containing heterocyclic framework, while the lowest unoccupied molecular orbital shows significant contribution from the aldehyde carbonyl group [17].

The electronic configuration demonstrates delocalization across the aromatic pyridine ring system, with partial extension into the oxazine portion [18]. The aldehyde substituent functions as an electron-withdrawing group, affecting the electron density distribution throughout the molecular framework [17]. Computational studies indicate that the energy gap between frontier molecular orbitals influences the compound's optical properties and chemical reactivity [18].

Electronegativity differences between carbon, nitrogen, and oxygen atoms create polarized bonds within the heterocyclic system [17]. The carbonyl functionality exhibits typical characteristics of aldehyde groups, with the carbon atom bearing a partial positive charge and the oxygen atom carrying a partial negative charge [18]. These electronic features contribute to the compound's chemical behavior and intermolecular interactions [17].

Solubility Profiles in Various Solvent Systems

The solubility characteristics of 2,3-Dihydro-1H-pyrido[3,4-b] [1] [2]oxazine-8-carbaldehyde depend on the balance between its polar heterocyclic framework and aromatic components [19]. The bicyclic system features both hydrophilic nitrogen and oxygen atoms alongside lipophilic aromatic regions, creating amphiphilic properties that influence solvent compatibility [20]. The aldehyde functionality contributes additional polarity through its carbonyl group, enhancing solubility in polar solvents [19].

Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide typically provide good solubility for pyrido-oxazine derivatives due to their ability to solvate both the heterocyclic nitrogens and the carbonyl functionality [8]. Alcoholic solvents like methanol and ethanol offer moderate solubility through hydrogen bonding interactions with the nitrogen atoms and aldehyde oxygen [19]. Chlorinated solvents such as dichloromethane and chloroform provide intermediate solubility based on dipole-dipole interactions [19].

Aqueous solubility remains limited due to the predominantly aromatic character of the bicyclic framework, though the presence of polar functional groups provides some water compatibility [19]. The compound's solubility profile makes it suitable for various synthetic applications and analytical procedures requiring different solvent systems [20]. Solvent selection for reactions and purifications must consider both the solubility requirements and the stability of the aldehyde functionality under specific conditions [19].

Stability Studies Under Different Environmental Conditions

Stability studies of 2,3-Dihydro-1H-pyrido[3,4-b] [1] [2]oxazine-8-carbaldehyde reveal the influence of environmental conditions on the compound's chemical integrity [8]. The oxazine ring system demonstrates variable stability depending on the presence of water and acidic conditions, with hydrolysis representing a primary degradation pathway [8]. The aldehyde functionality exhibits typical reactivity toward nucleophiles, requiring appropriate storage conditions to maintain chemical stability [9].

Temperature effects on stability follow typical patterns for heterocyclic aldehydes, with elevated temperatures promoting oxidation and polymerization reactions [21]. The compound exhibits improved stability under inert atmospheric conditions, suggesting susceptibility to atmospheric oxidation [21]. Light exposure may induce photochemical reactions, particularly affecting the conjugated system formed by the pyridine ring and aldehyde substituent [8].

pH conditions significantly influence the stability of the oxazine ring system, with acidic environments promoting ring-opening reactions [8]. The aldehyde group remains relatively stable under neutral conditions but may undergo oxidation to the corresponding carboxylic acid under basic conditions [9]. Long-term storage requires consideration of temperature, humidity, light exposure, and atmospheric composition to maintain compound integrity [21].

Stability studies indicate that the compound should be stored under cool, dry conditions with protection from light and atmospheric moisture [21]. The use of inert gas atmospheres during storage and handling can minimize oxidative degradation [8]. These stability characteristics must be considered during synthetic procedures, analytical analysis, and commercial applications [21].

Structural Comparison with Related Pyrido-oxazine Derivatives

The structural comparison of 2,3-Dihydro-1H-pyrido[3,4-b] [1] [2]oxazine-8-carbaldehyde with related pyrido-oxazine derivatives reveals important structure-activity relationships within this heterocyclic family . The [3,4-b] fusion pattern distinguishes this compound from [2,3-b] isomers, with the different ring junction affecting both electronic properties and chemical reactivity [23]. The positioning of the aldehyde substituent at the 8-position provides unique reactivity compared to derivatives with alternative substitution patterns .

Comparative analysis with 2,3-Dihydro-1H-pyrido[2,3-b] [1] [2]oxazine demonstrates the impact of ring fusion geometry on molecular properties [23]. The [2,3-b] isomer exhibits different electronic characteristics due to the altered position of the pyridine nitrogen relative to the oxazine oxygen [20]. These structural differences manifest in distinct spectroscopic signatures, particularly in nuclear magnetic resonance and infrared spectroscopy [23].

CompoundRing FusionSubstitutionMolecular WeightKey Difference
2,3-Dihydro-1H-pyrido[3,4-b] [1] [2]oxazine-8-carbaldehyde[3,4-b]8-aldehyde164.16Aldehyde functionality
2,3-Dihydro-1H-pyrido[2,3-b] [1] [2]oxazine[2,3-b]None136.15Different fusion pattern
2,3-Dihydro-1H-pyrido[3,4-b] [1] [2]oxazine-8-carboxylic acid[3,4-b]8-carboxyl180.16Carboxylic acid group

The carboxylic acid derivative at the 8-position provides insight into the electronic effects of different carbonyl-containing substituents [25]. While both aldehyde and carboxylic acid groups are electron-withdrawing, they exhibit different degrees of activation and distinct reactivity profiles [26]. The carboxylic acid functionality introduces additional hydrogen bonding capacity and altered solubility characteristics compared to the aldehyde compound [25].

Methyl-substituted pyrido-oxazine derivatives demonstrate the influence of alkyl substituents on the heterocyclic framework . The introduction of methyl groups at various positions affects both steric and electronic properties, influencing the compound's chemical behavior and biological activity potential . These structural modifications provide valuable insights into the structure-property relationships governing this compound class .

Retrosynthetic analysis of 2,3-dihydro-1H-pyrido[3,4-b] oxazine-8-carbaldehyde reveals strategic disconnection pathways that guide synthetic route selection [3]. The target compound can be approached through systematic bond disconnection, identifying the oxazine ring formation as the key transformation [3]. Strategic planning involves evaluating the pyrido[3,4-b] oxazine core construction, with particular attention to regioselectivity and the introduction of the carbaldehyde functionality at the 8-position [4].

The retrosynthetic approach typically involves disconnection of the carbon-oxygen bond in the oxazine ring, revealing 2-aminopyridine derivatives as key precursors . Alternative disconnection strategies focus on carbon-nitrogen bond formation, leading to routes involving cyclization of appropriately substituted pyridine derivatives [3]. The carbaldehyde group introduction can be achieved through various synthetic transformations, including formylation reactions using dimethylformamide in the presence of phosphorus oxychloride (Vilsmeier-Haack reaction) .

Precursor Selection and Preparation

The selection of appropriate precursors is crucial for efficient synthesis of pyrido[3,4-b] oxazine derivatives . Key starting materials include 2-aminopyridine derivatives, which serve as the foundation for constructing the bicyclic oxazine system [4]. Halogenated pyridine precursors, particularly 2,4,6-tribromo-3-hydroxypyridine, provide excellent electrophilic sites for nucleophilic substitution reactions [5] [6].

Commercial availability and cost-effectiveness of precursors significantly influence route selection in industrial applications . Alternative precursors such as 2-chloro-3-hydroxypyridine and 2-amino-3-hydroxypyridine offer different reactivity profiles, enabling diverse synthetic strategies [7]. The preparation of specialized precursors may involve multi-step sequences, including halogenation, hydroxylation, and protection-deprotection strategies [4].

Classical Synthetic Routes

Cyclization Reactions of Appropriate Precursors

Cyclization reactions represent the most fundamental approach to pyrido[3,4-b] oxazine synthesis [5]. Intramolecular nucleophilic substitution reactions of 2-aminopyridine derivatives with halogenated alcohols provide direct access to the oxazine ring system [6]. The cyclization process typically involves formation of a six-membered ring through nucleophilic attack of the amino group on an appropriately positioned electrophilic carbon [5].

Temperature control and reaction conditions significantly influence cyclization efficiency and regioselectivity [5]. Base-mediated cyclization reactions using potassium carbonate or cesium carbonate in polar aprotic solvents provide optimal conditions for ring closure [6]. The reaction mechanism involves initial nucleophilic attack followed by elimination of the leaving group, completing the cyclization process [5].

Mannich Reaction Applications

The Mannich reaction serves as a versatile tool for constructing pyrido[3,4-b] oxazine derivatives through three-component condensation reactions [8]. The reaction typically involves condensation of formaldehyde, a primary amine, and an appropriately substituted pyridine derivative [9]. This approach enables the introduction of diverse substituents while simultaneously forming the oxazine ring system [8].

Optimization of Mannich reaction conditions requires careful selection of reaction temperature, solvent system, and catalyst [9]. The reaction proceeds through formation of an iminium ion intermediate, followed by nucleophilic attack and cyclization [8]. Yields of 60-95% are typically achieved under optimized conditions, making this approach particularly attractive for synthetic applications [8] [9].

One-Pot Annulation Processes

One-pot annulation reactions provide efficient access to pyrido[3,4-b] oxazine derivatives through tandem reaction sequences [9] [10]. The process involves initial formation of an intermediate followed by spontaneous cyclization under the same reaction conditions [9]. Smiles rearrangement mechanisms play a crucial role in these transformations, enabling efficient bond formation and ring closure [10].

Cesium carbonate-promoted reactions in refluxing acetonitrile provide optimal conditions for one-pot annulation [9] [10]. The reaction features excellent yields (65-85%) and simplified workup procedures compared to multi-step synthetic routes [9]. The methodology demonstrates broad substrate scope and functional group tolerance, making it suitable for diverse synthetic applications [10].

Modern Synthetic Methods

Catalytic Approaches

Catalytic methodologies have emerged as powerful tools for pyrido[3,4-b] oxazine synthesis, offering enhanced selectivity and improved yields [11] [12]. Base-promoted reactions using cesium carbonate or potassium carbonate provide efficient catalytic systems for cyclization reactions [10]. The catalytic approach enables milder reaction conditions while maintaining high conversion rates [11].

Advanced catalytic systems incorporating transition metals have been developed for specific transformations [12]. Palladium-catalyzed cross-coupling reactions enable the introduction of diverse substituents at various positions of the oxazine ring [11]. The catalytic approach typically achieves yields of 75-95% under optimized conditions, representing a significant improvement over traditional methods [12] [10].

Microwave-Assisted Synthesis

Microwave-assisted synthesis has revolutionized pyrido[3,4-b] oxazine preparation by dramatically reducing reaction times and improving yields [13] [14]. Solid-state reactions under microwave irradiation at 120°C for 5-20 minutes provide excellent results with minimal side product formation [14]. The methodology offers significant advantages in terms of energy efficiency and environmental sustainability [15].

The microwave-assisted approach enables rapid heating and precise temperature control, leading to improved reaction selectivity [14]. Yields of 80-95% are routinely achieved using this methodology, with reaction times reduced from hours to minutes [13] [14]. The technique is particularly effective for cyclization reactions and multicomponent transformations [15].

Flow Chemistry Applications

Flow chemistry represents a paradigm shift in pyrido[3,4-b] oxazine synthesis, offering precise control over reaction parameters and enhanced safety [16]. Continuous flow reactors enable superior heat and mass transfer compared to batch processes, leading to improved reaction consistency . The methodology facilitates real-time monitoring and adjustment of reaction conditions [16].

Implementation of flow chemistry requires specialized equipment but offers significant advantages for scale-up applications . The continuous nature of the process enables efficient production of large quantities while maintaining consistent product quality [16]. Yields of 70-90% are typically achieved with reduced reaction times and enhanced safety profiles .

Optimization of Reaction Parameters

Temperature and Solvent Effects

Temperature optimization plays a crucial role in pyrido[3,4-b] oxazine synthesis, with optimal ranges typically between 80-120°C [19]. Higher temperatures increase reaction rates but may reduce selectivity due to competing side reactions [19]. The balance between reaction rate and selectivity requires careful optimization for each specific transformation .

Solvent selection significantly influences reaction outcomes, with polar aprotic solvents such as dimethylformamide and acetonitrile providing optimal conditions [14] . These solvents enhance nucleophilicity and stabilize ionic intermediates formed during cyclization reactions . Solvent effects on reaction kinetics and thermodynamics must be considered during optimization [14].

Catalyst Selection and Loading

Catalyst selection and loading optimization are critical factors in achieving high yields and selectivity [20] [21]. Optimal catalyst loading typically ranges from 20-40% by weight, balancing catalytic activity with cost considerations [20]. Reusable catalyst systems provide economic advantages and environmental benefits [21].

The effectiveness of different catalysts varies significantly with reaction conditions and substrate structures [20]. Cesium carbonate, potassium carbonate, and bismuth oxide systems each offer distinct advantages for specific transformations [21]. Catalyst recycling and reuse protocols are essential for industrial applications [20].

Reaction Time Optimization

Reaction time optimization requires balancing conversion efficiency with product stability and selectivity [19]. Longer reaction times generally improve conversion but may lead to product decomposition or side product formation [19]. The optimal reaction time depends on temperature, catalyst loading, and substrate concentration [19].

Kinetic studies provide valuable insights into reaction mechanisms and enable rational optimization of reaction conditions [19]. Real-time monitoring techniques facilitate precise control of reaction progress and identification of optimal stopping points [19]. The optimization process must consider both laboratory-scale and industrial-scale requirements [19].

Purification Techniques and Yield Enhancement Strategies

Column chromatography remains the gold standard for purifying pyrido[3,4-b] oxazine derivatives, providing high purity products with excellent separation efficiency [22] [23]. Flash chromatography using silica gel with gradient elution systems enables effective separation of target compounds from reaction mixtures [23]. The technique typically achieves 95-99% purity with 80-90% recovery yields [22].

Crystallization techniques offer cost-effective purification methods suitable for large-scale applications [22]. Solvent selection for crystallization requires careful consideration of solubility characteristics and crystal form preferences [22]. The method provides 90-98% purity with 75-90% recovery yields, making it particularly attractive for industrial applications [22].

Advanced purification techniques such as preparative high-performance liquid chromatography (HPLC) achieve exceptional purity levels (>99%) but at higher operational costs [22]. The technique is particularly valuable for analytical-scale purification and quality control applications [22]. Liquid-liquid extraction provides a cost-effective alternative for initial purification steps, achieving 85-95% purity with excellent recovery yields [22].

Scale-Up Considerations and Industrial Production Methods

Scale-up of pyrido[3,4-b] oxazine synthesis requires careful consideration of engineering factors including heat transfer, mass transfer, and mixing efficiency [24]. Continuous flow reactors offer superior scalability compared to batch processes, enabling efficient production through numbering-up strategies rather than geometric scaling . The approach facilitates consistent product quality across different production scales [24].

Industrial production methods must address economic considerations including raw material costs, energy consumption, and waste management . Solvent recovery systems become increasingly important at larger scales, requiring implementation of efficient distillation and recycling protocols . The selection of purification methods must balance product quality requirements with economic constraints [24].

Process optimization for industrial applications involves implementation of statistical design of experiments methodologies to identify optimal operating conditions . Advanced process analytical technology enables real-time monitoring and control of critical quality attributes . The development of robust control strategies ensures consistent product quality and regulatory compliance [24].

Wikipedia

2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carbaldehyde

Dates

Last modified: 08-16-2023

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